Desisopropyliprodione

Description

Contextualization as a Key Metabolite of Iprodione (B1672158) Fungicide

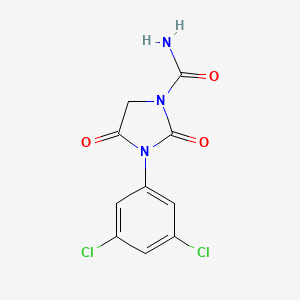

Desisopropyliprodione, chemically identified as 3-(3,5-dichlorophenyl)-2,4-dioxo-1-imidazolidinecarboxamide, is a primary transformation product of iprodione. nih.gov Iprodione, a contact fungicide, has been extensively used to control a variety of fungal diseases in crops. smolecule.com The metabolic conversion of iprodione to this compound occurs in various biological systems, including plants and soil microorganisms. This transformation involves the enzymatic hydrolysis of the isopropyl group from the parent iprodione molecule. smolecule.com

The formation of this compound is a critical step in the environmental degradation pathway of iprodione. Its presence in soil and water serves as a direct indicator of the use and subsequent breakdown of the parent fungicide. smolecule.com The metabolic pathway does not terminate with this compound; it can be further degraded by microbial action into other compounds, including 3,5-dichlorophenylurea and eventually 3,5-dichloroaniline (B42879). mdpi.comresearchgate.netoup.com

Significance within Emerging Environmental Contaminant Research

Its presence and concentration in soil and water are monitored to assess the extent of contamination and the effectiveness of natural attenuation processes. frontiersin.orgnih.gov Understanding the environmental behavior of this compound, including its potential for leaching into groundwater or its persistence in soil, is essential for developing comprehensive environmental risk assessments for iprodione. epa.gov

Historical and Contemporary Research Trajectories and Scientific Relevance

Research into dicarboximide fungicides, including iprodione, began in the mid-20th century, with iprodione itself being introduced in 1974. apsnet.org Early research primarily focused on the efficacy of these fungicides in controlling plant pathogens. However, with growing environmental awareness, the focus of research expanded to include the metabolic fate of these compounds.

The timeline below highlights key periods in the research of dicarboximide fungicides and their metabolites:

| Period | Key Research Focus |

| Mid-1970s | Introduction and evaluation of the fungicidal efficacy of iprodione. apsnet.org |

| 1980s | Initial studies on the environmental fate and metabolism of iprodione, leading to the identification of major metabolites like this compound. frac.info |

| 1990s-2000s | Increased focus on the microbial degradation of iprodione and its metabolites in soil and water, with studies identifying specific bacterial strains like Arthrobacter and Pseudomonas capable of this degradation. oup.comnih.gov |

| 2010s-Present | Advanced analytical techniques are being employed for the sensitive detection and quantification of iprodione and this compound in various environmental matrices. epa.gov Research continues to investigate the complete degradation pathways and the ecotoxicological significance of these compounds. mdpi.compic.int |

Contemporary research continues to explore the nuances of iprodione and this compound's environmental behavior, including the factors influencing their degradation rates and the potential for long-range transport. The scientific relevance of studying this compound lies in its role as a crucial piece of the puzzle in understanding the complete environmental lifecycle of a major agricultural fungicide.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O3/c11-5-1-6(12)3-7(2-5)15-8(16)4-14(9(13)17)10(15)18/h1-3H,4H2,(H2,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIPVRNFRCMFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1C(=O)N)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229526 | |

| Record name | Desisopropyliprodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79076-80-5 | |

| Record name | Desisopropyliprodione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079076805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desisopropyliprodione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESISOPROPYLIPRODIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8FX78VX7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformations of Desisopropyliprodione

Formation Mechanisms of Desisopropyliprodione from Iprodione (B1672158)

This compound, also known as RP32490, is formed from the dealkylation of its parent compound, iprodione. smolecule.com This process is a critical first step in the environmental degradation of the widely used fungicide.

Enzymatic Processes Governing Parent Compound Dealkylation

The conversion of iprodione to this compound is fundamentally an enzymatic process. It involves the cleavage of the isopropyl group from the iprodione molecule. smolecule.com This N-dealkylation reaction is a common metabolic pathway for many xenobiotic compounds in biological systems. smolecule.com While the specific enzymes responsible for this initial dealkylation in all relevant microorganisms are not exhaustively characterized, it is understood to be a hydrolytic process. smolecule.com

Microbial Transformation Pathways Leading to this compound Accumulation

Various microorganisms present in soil and aquatic environments play a pivotal role in the transformation of iprodione. uth.gr Research has shown that certain bacterial strains can effectively transform iprodione, leading to the accumulation of its metabolites. nih.gov The rate and extent of this compound formation can be influenced by the composition and activity of the microbial community in a given environment. nih.gov Repeated applications of iprodione have been observed to accelerate its degradation, suggesting an adaptation of the microbial populations to utilize the fungicide as a substrate. nih.gov

Subsequent Biotransformation and Degradation Pathways of this compound

Following its formation, this compound undergoes further biotransformation, leading to a cascade of downstream metabolites. This continued degradation is essential for the complete mineralization of the original fungicide.

Identification and Characterization of Downstream Intermediate Metabolites (e.g., 3,5-dichloroaniline (B42879) derivatives)

The degradation of this compound proceeds through several intermediate compounds. One of the key downstream metabolites identified is 3,5-dichloroaniline. nih.govnih.gov Further degradation can lead to the formation of other derivatives, such as 3,5-dichlorophenylurea. smolecule.com The identification of these metabolites is crucial for piecing together the complete degradation pathway.

A study on the degradation of iprodione by an Arthrobacter-like strain identified two major metabolites: 3,5-dichlorophenylcarboximide and (3,5-dichlorophenylurea) acetic acid, with small quantities of 3,5-dichloroaniline also being detected. nih.gov Another study focusing on Paenarthrobacter strains also confirmed the hydrolysis of iprodione to 3,5-dichloroaniline via the formation of 3,5-dichlorophenyl-carboxiamide and 3,5-dichlorophenylurea-acetate. nih.gov

Table 1: Key Intermediate Metabolites in the Degradation of Iprodione and this compound

| Parent Compound | Intermediate Metabolite | Reference |

|---|---|---|

| Iprodione | This compound | smolecule.com |

| Iprodione | 3,5-dichlorophenylcarboximide | nih.gov |

| Iprodione | (3,5-dichlorophenylurea) acetic acid | nih.gov |

| Iprodione | 3,5-dichloroaniline | nih.govnih.gov |

| This compound | 3,5-dichlorophenylurea | smolecule.com |

Role of Specific Microbial Strains and Consortia in Further Degradation

Specific microbial strains have been isolated and identified for their ability to degrade iprodione and its metabolites. Bacteria from the genus Arthrobacter and Paenarthrobacter have been shown to be particularly effective in this process. nih.govnih.gov These bacteria have been isolated from both soil and the phyllosphere of plants treated with iprodione. nih.gov The development of microbial inocula for use in bioreactors is an active area of research, with the goal of treating wastewaters containing these fungicide residues. uth.gr Consortia of different microbial species may work synergistically to achieve more complete degradation than individual strains alone.

Elucidation of Enzymatic Activities in this compound Biotransformation (e.g., hydrolases, amidases, oxidoreductases)

The biotransformation of this compound and its parent compound is mediated by a variety of enzymes. Hydrolases are key enzymes involved in the initial dealkylation of iprodione. smolecule.com Amidases, a type of hydrolase that cleaves amide bonds, are also crucial in the degradation pathway. mdpi.com These enzymes are responsible for breaking down the intermediate metabolites. mdpi.com Oxidoreductases may also play a role in the subsequent steps of the degradation cascade, facilitating the further breakdown of aromatic rings and other molecular structures. mdpi.com The study of these enzymes at a molecular level, through techniques like proteomics, is helping to elucidate the specific catalytic mechanisms involved in the biotransformation of these compounds. mdpi.com

Molecular Mechanisms of Microbial Degradation and Environmental Adaptation

The biodegradation of this compound, a primary metabolite of the dicarboximide fungicide iprodione, is a critical process in the environmental dissipation of this class of pesticides. The molecular underpinnings of this degradation are centered around specific enzymatic activities and the remarkable ability of microorganisms to adapt to the presence of these xenobiotic compounds. This adaptation is often facilitated by the horizontal transfer of genetic material encoding the necessary catabolic enzymes.

Microbial degradation of iprodione to this compound and its subsequent breakdown products is primarily initiated by a hydrolytic cleavage. Several bacterial strains have been identified that are capable of this transformation, with research pointing to a conserved catabolic pathway in many of these organisms. researchgate.netnih.govnih.gov The initial and pivotal step in the degradation of the parent compound, iprodione, is the hydrolysis of its N-1 amide bond, which results in the formation of this compound, also identified in scientific literature as N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine or RP32490, and isopropylamine. nih.govsmolecule.comoup.com

Subsequent microbial action targets the hydantoin (B18101) ring of this compound. This involves the cleavage of the ring structure, a crucial step for further degradation. researchgate.netnih.gov This is then followed by additional hydrolytic reactions that break down the resulting intermediate into 3,5-dichloroaniline (3,5-DCA), a more persistent and toxic metabolite. researchgate.netnih.govmdpi.com

Key enzymes and the genes that encode them have been identified, particularly in strains of Paenarthrobacter. These genes are often found clustered together, sometimes on plasmids, which suggests a mechanism for rapid adaptation and dissemination of these degradative capabilities within microbial communities. nih.gov

Key Enzymes and Genes in this compound Degradation

A significant breakthrough in understanding the molecular basis of this degradation pathway came from the characterization of enzymes in Paenarthrobacter sp. strain YJN-5. This research identified a specific set of genes responsible for the complete degradation of iprodione to 3,5-dichloroaniline. nih.gov

| Gene | Enzyme | Function in the Degradation Pathway | Source Organism Example | Citation |

| ipaH | Amidase | Catalyzes the initial hydrolysis of iprodione to form This compound and isopropylamine. | Paenarthrobacter sp. strain YJN-5, Microbacterium sp. strain YJN-G | nih.govnih.govfrontiersin.org |

| ddaH | Deacetylase | Responsible for the cleavage of the hydantoin ring of This compound . | Paenarthrobacter sp. strain YJN-5 | researchgate.netnih.govfrontiersin.org |

| duaH | Hydrolase | Catalyzes the cleavage of the urea (B33335) side chain of the intermediate (3,5-dichlorophenylurea)acetic acid, leading to the formation of 3,5-dichloroaniline. | Paenarthrobacter sp. strain YJN-5 | researchgate.netnih.govresearchgate.net |

The amidase encoded by the ipaH gene is crucial as it initiates the entire degradation sequence by producing this compound. nih.govnih.gov The subsequent action of the deacetylase (ddaH) on this compound opens up the heterocyclic ring, making it susceptible to further enzymatic attack by the hydrolase (duaH). nih.gov

Interestingly, while the ipaH gene has been detected in various iprodione-degrading bacteria, such as Microbacterium sp. and Azospirillum sp., the presence of ddaH is not universal. frontiersin.org For instance, in Azospirillum sp. A1-3, the ddaH gene was not found, indicating that other types of hydrolases may be responsible for the hydantoin ring cleavage of this compound in this particular strain. frontiersin.org This suggests a degree of functional redundancy and diversity in the microbial world for the degradation of dicarboximide fungicides.

Environmental Adaptation and Genetic Mobility

The ability of microbial communities to adapt to the presence of xenobiotics like iprodione and its metabolites is a key factor in their environmental fate. One of the primary mechanisms driving this adaptation is the horizontal transfer of genes encoding the necessary catabolic enzymes. The discovery that the ipaH, ddaH, and duaH genes are located on plasmids in Paenarthrobacter sp. strain YJN-5 provides strong evidence for this. nih.gov Plasmids are mobile genetic elements that can be transferred between different bacteria, allowing for the rapid spread of advantageous traits, such as the ability to degrade a specific pesticide.

This genetic mobility explains the phenomenon of enhanced biodegradation, where soils with a history of repeated pesticide application exhibit a faster rate of degradation. oup.com The selective pressure exerted by the presence of the fungicide favors the growth and proliferation of microorganisms that have acquired the necessary degradative genes.

Furthermore, studies on fungal resistance to dicarboximide fungicides have shed light on other adaptation mechanisms. In the fungus Sclerotinia homoeocarpa, resistance to iprodione has been linked to polymorphisms in the Shos1 gene, which is involved in a signal transduction pathway, and the overexpression of the ATP-binding cassette multidrug efflux transporter ShPDR1. nih.govresearchgate.netapsnet.org While this is a resistance mechanism in a target organism rather than a degradation pathway in a soil microbe, it highlights the diverse molecular strategies that organisms employ to cope with the presence of these chemical compounds.

Environmental Occurrence and Distribution of Desisopropyliprodione

Spatiotemporal Trends and Global Survey Data on Environmental Occurrence

The environmental occurrence of Desisopropyliprodione, a primary metabolite of the fungicide iprodione (B1672158), is intrinsically linked to the application patterns of its parent compound in agricultural settings. While comprehensive global-scale monitoring programs specifically targeting this compound are not extensively documented, regional studies and surveys of pesticide residues in various environmental compartments provide valuable insights into its spatiotemporal trends. These studies indicate that the presence and concentration of this compound fluctuate based on geographical location, agricultural practices, and the time elapsed since the application of iprodione.

Research conducted in European vineyard soils, where iprodione has been commonly used, offers a window into the temporal and spatial distribution of its residues. For instance, a study in the La Rioja region of Spain investigated the presence of various pesticides, including iprodione and its degradation products, in vineyard soils over different seasons. nih.govcsic.es Although specific concentration data for this compound was not detailed in the abstracts, the research highlighted that the highest number of pesticide detections occurred in June, which aligns with the typical period of fungicide application in vineyards. nih.gov The total concentration of pesticides was found to be highest in March, potentially reflecting applications from the previous season or different treatment schedules. nih.gov

Further illustrating the temporal dynamics, a 2021 study in the same La Rioja region compared water pollution from pesticides between 2011 and 2019. csic.es This research observed a significant decrease in the total concentration of fungicides in a majority of the water samples, suggesting a potential shift in pesticide usage or improved management practices over the decade. csic.es Such trends in the parent compound, iprodione, would directly influence the formation and subsequent detection of this compound.

A broader European study on pesticide residues in agricultural soils, based on the 2018 LUCAS survey, revealed widespread contamination with various pesticide residues. europa.eu This extensive survey, covering 3,473 sites, found pesticide residues in 74.5% of the sites, with 57.1% containing mixtures of substances. While this study provides a large-scale snapshot, specific data for this compound is not singled out in the publicly available dataset summary. europa.eu However, it underscores the potential for widespread, low-level occurrence of persistent metabolites like this compound in agricultural soils across the continent.

The following interactive data tables synthesize findings from regional studies, providing a glimpse into the occurrence of iprodione and other fungicides, which serves as an indicator for the potential presence of this compound.

Interactive Data Table: Fungicide Residues in La Rioja, Spain Vineyard Soils (2012)

| Sampling Period | Total Pesticide Concentration | Number of Positive Detections | Key Findings Related to Fungicides |

|---|---|---|---|

| March | Highest | 26 | Indicated potential for residue persistence from previous seasons. |

| June | Moderate | 46 (Highest) | Coincided with the primary fungicide application period. |

| October | Lowest | 19 | Showed a decline in detectable residues post-application season. |

Data synthesized from a 2015 study on pesticide residues in vineyard soils from La Rioja, Spain. nih.gov

Interactive Data Table: Comparison of Water Contamination in La Rioja, Spain (2011 vs. 2019)

| Pesticide Type | Percentage of Samples with Significant Decrease in Total Concentration (2019 vs. 2011) | Implication for this compound |

|---|---|---|

| Fungicides | 76-90% | A decrease in the parent compound, iprodione, would likely lead to a corresponding decrease in the formation of this compound. |

| Herbicides | 95-100% | N/A |

| Insecticides | 42-85% | N/A |

Data from a 2021 study assessing the temporal evolution of pesticide residues in waters of a vineyard region in La Rioja, Spain. csic.es

Globally, the picture of this compound's environmental distribution is more fragmented. The lack of a unified, global monitoring program specifically tracking this metabolite means that its worldwide occurrence must be inferred from regional data and knowledge of iprodione usage. Iprodione has been used in various agricultural systems across the globe, suggesting that this compound is likely to be present in the soils and water bodies of these regions. pan-uk.orgceh.ac.ukresearchgate.net

The persistence and mobility of this compound will also influence its spatiotemporal distribution. As a degradation product, its concentration in the environment is expected to increase for a period following the application of iprodione and then gradually decline as it undergoes further degradation or is transported away from the application site.

Environmental Degradation and Fate of Desisopropyliprodione

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For Desisopropyliprodione, these pathways primarily include photolysis and hydrolysis, which are influenced by various environmental factors.

Photolytic degradation, or photolysis, is a process where light energy causes the chemical breakdown of a compound. The rate of photolysis is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the environment, and the chemical's own ability to absorb light. fao.orgresearchgate.net For pesticides, aqueous photolysis is a significant degradation route in clear, shallow waters where sunlight penetration is high. epa.govcdc.gov

The kinetics of photolytic degradation are often described using a single first-order (SFO) model, characterized by a half-life (t½), which is the time required for 50% of the compound to degrade. oup.com While specific photolysis studies on this compound are not widely available, the general mechanism would involve the absorption of UV radiation, leading to the cleavage of chemical bonds within the molecule. For related compounds, photolysis can lead to rearrangements of the molecular structure, deacylation, and elimination of functional groups. researchgate.net

Table 1: Factors Influencing Photolytic Degradation

| Factor | Description | Potential Impact on this compound Degradation |

| Light Intensity & Wavelength | The energy and type of light exposure. | Higher intensity and UV wavelengths are expected to accelerate degradation. |

| Water Clarity | The turbidity of the water. | Photolysis is more significant in clear waters and less so in turbid waters due to reduced light penetration. epa.gov |

| Photosensitizers | Natural substances like humic acids that absorb light and transfer the energy. | Presence of such substances can enhance the rate of photolysis. researchgate.net |

| pH | The acidity or alkalinity of the water. | The pH can influence the chemical form of the compound and its susceptibility to photolytic breakdown. researchgate.net |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. frontiersin.org It is a common degradation pathway for many pesticides and other organic chemicals in the environment. fao.orgfrontiersin.org The rate of hydrolysis is highly dependent on the pH and temperature of the surrounding medium. nih.gov this compound, as a metabolite of iprodione (B1672158), contains functional groups susceptible to hydrolysis. nih.gov

The process involves the cleavage of chemical bonds, such as amide or imide linkages, by water molecules. frontiersin.org For many compounds, this reaction can be catalyzed by acidic or basic conditions. nih.gov Studies on the parent compound, iprodione, show that its degradation pathway involves hydrolysis, leading to the formation of various metabolites. nih.govcdnsciencepub.com While specific kinetic data for the hydrolysis of this compound is limited, it is expected to follow pseudo-first-order kinetics, with the rate being significantly influenced by environmental pH and temperature. nih.gov

Table 2: Environmental Conditions Affecting Hydrolytic Degradation

| Condition | Description | Influence on Hydrolysis Rate |

| pH | Acidity or alkalinity of the soil or water. | The rate of hydrolysis is often pH-dependent, with reactions being faster in strongly acidic or alkaline conditions. nih.gov |

| Temperature | The ambient temperature of the environmental matrix. | Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. nih.gov |

| Moisture Content | Availability of water in the soil matrix. | As water is a reactant, its availability is essential for hydrolysis to occur. |

Beyond photolysis and hydrolysis, other chemical reactions can contribute to the degradation of this compound in environments like soil and sediment. Oxidation, which involves the loss of electrons, is another key abiotic process that can break down organic molecules. frontiersin.org This can be facilitated by naturally occurring oxidizing agents in the soil and water.

The formation of this compound itself occurs via N-dealkylation of the parent compound iprodione. nih.gov Subsequent degradation in soil can lead to further breakdown products. The primary metabolite of iprodione degradation is often reported as 3,5-dichloroaniline (B42879) (3,5-DCA), indicating that this compound is an intermediate in a more extensive degradation pathway. oup.comcdnsciencepub.com

Biotic Degradation Pathways in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is considered the main mechanism for the dissipation of iprodione and its metabolites in the environment. frontiersin.orgcdnsciencepub.com

Numerous studies have identified various soil bacteria capable of degrading the parent fungicide iprodione and its metabolites. These microorganisms utilize the compounds as a source of carbon and energy. frontiersin.org The degradation pathway often proceeds through several intermediate steps. Iprodione is first transformed into this compound or N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine, which is then further metabolized to (3,5-dichlorophenylurea) acetic acid, and ultimately to 3,5-dichloroaniline (3,5-DCA). oup.comfrontiersin.orgcdnsciencepub.com

Bacterial consortia, often involving multiple species, have been shown to be effective in breaking down these compounds. For instance, a combination of Pseudomonas and Arthrobacter species can transform iprodione into 3,5-DCA. oup.com The efficiency of this biodegradation is influenced by environmental conditions such as temperature, pH, and the presence of other nutrients.

Table 3: Microorganisms Involved in the Degradation of Iprodione and its Metabolites

| Microbial Genus | Role in Degradation | Reference |

| Arthrobacter | Initiates the degradation of iprodione; involved in metabolizing its intermediates. oup.comnih.govcdnsciencepub.com | oup.comnih.govcdnsciencepub.com |

| Achromobacter | Works in consortium with Arthrobacter to degrade iprodione metabolites towards 3,5-DCA. nih.govresearchgate.net | nih.govresearchgate.net |

| Pseudomonas | Capable of degrading iprodione and its intermediate metabolites, often in combination with other bacteria. oup.com | oup.com |

| Microbacterium | A strain of this genus has been shown to be capable of mineralizing iprodione. cdnsciencepub.com | cdnsciencepub.com |

| Azospirillum | A novel strain was found to use iprodione as a sole carbon and energy source, degrading it to (3,5-dichlorophenylurea) acetic acid. frontiersin.org | frontiersin.org |

| Providencia & Brevundimonas | A co-culture of these genera enhanced the degradation of dicarboximide fungicides, including iprodione. researchgate.net | researchgate.net |

The microbial degradation of this compound and its parent compound is facilitated by specific enzymes produced by microorganisms. mdpi.com These biocatalytic processes are highly specific. For dicarboximide fungicides, amidase enzymes play a crucial role in the initial steps of degradation. mdpi.commbl.or.kr

Research has identified a specific amidase gene, ipaH, in Paenarthrobacter species that is responsible for the initial hydrolysis of iprodione. mdpi.com This enzymatic action cleaves the amide bond, leading to the formation of metabolites. Other enzymes, such as laccases produced by fungi like Trametes versicolor, have been shown to effectively degrade the persistent metabolite 3,5-dichloroaniline (3,5-DCA), demonstrating that a series of different enzymatic activities within the soil microbiome is required for complete breakdown. nih.gov The process of enzymatic degradation involves the enzyme binding to the substrate molecule and catalyzing its transformation into smaller, less complex compounds. mdpi.com

Influence of Microbial Community Structure and Activity on Degradation Rates

The breakdown of pesticides in soil is predominantly a biological process, driven by the vast and diverse communities of soil microorganisms. epa.gov The rate and extent of this compound degradation are intrinsically linked to the structure and metabolic activity of these microbial communities. Microbial action is a primary route of dissipation for the parent compound iprodione, and this influence extends to its metabolites. smolecule.com

Research has demonstrated that the degradation of fungicides is significantly faster in non-sterile, natural soils compared to sterilized soil, which directly highlights the essential role of microbes in the transformation process. epa.gov The composition of the microbial community, including bacteria, fungi, and actinomycetes, dictates the enzymatic capabilities available for breaking down complex chemical structures like that of this compound. nih.gov For instance, bacterial genera such as Arthrobacter and Pseudomonas have been identified as key players in the degradation of the parent compound iprodione, transforming it through various metabolic steps. oup.comresearchgate.net This process involves hydrolysis and ultimately leads to the formation of subsequent metabolites, such as 3,5-dichloroaniline. researchgate.net

The activity of these microbial communities is, in turn, influenced by a range of environmental factors. Conditions that are generally favorable for microbial growth, such as adequate moisture, neutral pH, and the presence of organic matter, tend to enhance the degradation rate of pesticides. researchgate.netpublications.gc.ca Soil type also plays a crucial role; for example, studies on other fungicides have shown faster dissipation in red soils compared to alluvial soils, a difference attributed to both the soil's physicochemical properties and the specific microbial populations they host. epa.gov Therefore, a diverse and active microbial consortium is more effective at degrading complex organic compounds, as different species may work synergistically to break down the parent compound and its various intermediates. herts.ac.uk

Table 1: Factors Influencing Microbial Degradation of this compound

| Factor | Influence on Degradation Rate | Scientific Rationale |

|---|---|---|

| Microbial Presence | High | Degradation is primarily a biological process; faster in non-sterile than sterile soil. epa.gov |

| Soil Organic Matter | High | Supports a larger, more active microbial population and can enhance co-metabolism. researchgate.netpublications.gc.ca |

| Soil Type | Variable | Physicochemical properties (clay content, pH) affect microbial community structure and activity. epa.gov |

| Oxygen Availability | Variable | Degradation can occur under both aerobic and anaerobic conditions, but rates and pathways may differ. smolecule.com |

| pH | Optimal near Neutral | Extreme pH levels can inhibit the activity of many soil microorganisms responsible for degradation. epa.gov |

Sorption and Leaching Dynamics in Soil and Sediment Systems

Sorption, the process by which a chemical binds to soil and sediment particles, is a critical determinant of this compound's fate in the environment. publications.gc.ca It directly controls the compound's concentration in the soil solution, which in turn affects its mobility, bioavailability, and susceptibility to microbial degradation. smolecule.compublications.gc.ca The primary soil components governing the sorption of non-ionic organic compounds are organic matter and clay content. researchgate.netpublications.gc.ca

Field studies provide direct evidence of the mobility of iprodione metabolites. In two separate U.S. field studies, the metabolite this compound (identified as RP 32490) was consistently found at concentrations below the detection limit of 0.01 mg/kg at soil depths greater than 30 cm. europa.eu Similarly, aged-residue column leaching experiments showed that other iprodione metabolites penetrated less than 6 cm. europa.eu This strongly suggests that this compound, like its parent compound, has a limited potential to leach through the soil profile and contaminate groundwater, except possibly in highly vulnerable scenarios such as sandy soils with very low organic matter. smolecule.com

Table 2: General Soil Mobility Classification Based on Koc Values

| Koc (mL/g) | Mobility Class | Implication for Leaching Potential |

|---|---|---|

| 0 - 50 | Very High | High |

| 50 - 150 | High | High |

| 150 - 500 | Medium | Moderate |

| 500 - 2,000 | Low | Low |

| 2,000 - 5,000 | Slight | Very Low |

| > 5,000 | Immobile | Negligible |

Source: Adapted from McCall et al. (1981) classification scheme.

Environmental Bioavailability and Sequestration Processes

Environmental bioavailability refers to the fraction of a chemical in the environment that is available for uptake by living organisms. This concept is crucial for assessing the potential ecological impact of this compound, as only the bioavailable portion can interact with and affect organisms. The total concentration of a compound in the soil does not equate to its bioavailable concentration.

The bioavailability of this compound is directly linked to the sorption and leaching processes described previously. When a compound is strongly sorbed to soil or sediment particles, it is largely unavailable for uptake by plants or soil organisms; this process is a form of sequestration. Sequestration involves the long-term binding and storage of chemicals in soil and sediment matrices, effectively removing them from active circulation in the ecosystem. Over time, this binding can become stronger through a process known as aging, further reducing the compound's bioavailability.

Factors that influence bioavailability include soil properties and the specific characteristics of the ecosystem. For instance, the rhizosphere—the zone of soil directly surrounding plant roots—can have different chemical conditions than the bulk soil. Root exudates can alter local pH and dissolved organic carbon content, potentially increasing the solubility and bioavailability of certain compounds. In aquatic systems, sediments act as a major sink for organic compounds. The rate of burial and the physical and chemical conditions within the sediment determine the long-term sequestration and the potential for resuspension and re-entry into the water column. Given the observed low mobility of this compound, it is likely that a significant fraction of it becomes sequestered in the upper layers of soil and sediment, leading to reduced environmental bioavailability over time. europa.eu

Table 3: Glossary of Environmental Fate Terms

| Term | Definition | Relevance to this compound |

|---|---|---|

| Bioavailability | The portion of a chemical present in the environment that can be absorbed by a living organism. | Determines the fraction of the compound that can be taken up by plants or soil microbes. |

| Bioaccessibility | The fraction of a chemical that is soluble in a simulated biological fluid (e.g., gut fluid) and is potentially available for absorption. | An in-vitro measure used to estimate bioavailability. |

| Sequestration | The long-term storage or binding of a chemical in an environmental compartment, such as soil or sediment, reducing its mobility and bioavailability. | Strong sorption to soil organic matter leads to the sequestration of this compound. |

Advanced Analytical Methodologies for Desisopropyliprodione Research

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

Effective sample preparation is a crucial step that aims to isolate Desisopropyliprodione from interfering matrix components and concentrate it to a level suitable for instrumental analysis. The choice of technique depends heavily on the physicochemical properties of the analyte and the nature of the sample matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. nih.gov The method involves passing a sample through a cartridge containing a solid adsorbent (sorbent), which retains the target analyte. nih.gov Interfering substances are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. youtube.com

For the analysis of iprodione (B1672158) and its metabolites, including this compound, in water samples, SPE methods have been developed using specific resin cartridges. epa.gov One such method for groundwater involves adjusting the sample pH to between 2 and 4 with formic acid before extraction. epa.gov The residues are extracted using an RP-102 resin cartridge, and subsequently eluted with acetonitrile (B52724). epa.gov

In more complex matrices like wine, which could present similar challenges to certain environmental extracts, molecularly imprinted polymers (MIPs) have been employed as highly selective SPE sorbents for the parent compound iprodione. rsc.org This advanced SPE approach, known as MISPE, demonstrates high selectivity and enrichment capability. rsc.org A typical MISPE protocol for iprodione involves conditioning the cartridge with methanol (B129727) and a water/ethanol solution, loading the sample, washing with a water/ethanol solution to remove interferences, and finally eluting the target analyte. rsc.org The high recovery rate of 98.5% for iprodione using this method suggests its potential applicability for its metabolite, this compound. rsc.org

Table 1: Example of SPE Parameters for Iprodione and Metabolites

| Parameter | Method for Groundwater epa.gov | Method for Wine (MISPE) rsc.org |

|---|---|---|

| Sorbent | RP-102 Resin | Molecularly Imprinted Polymer (MIP) |

| Sample Pre-treatment | Adjust pH to 2-4 with formic acid | None specified |

| Conditioning Solvents | Not specified | Methanol, followed by Water/Ethanol (90/10, v/v) |

| Elution Solvent | Acetonitrile | Various tested (e.g., ethanol/water, acetonitrile/water) |

| Analyte Recovery | Not specified | 98.5% (for Iprodione) |

The QuEChERS method has become a dominant sample preparation technique for pesticide residue analysis in a wide variety of matrices. accroma.com It involves a two-step process: first, a solvent extraction and partitioning step using an organic solvent (typically acetonitrile) and a mix of salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE). iaea.orgrestek.com

The initial extraction uses acetonitrile to isolate analytes from the homogenized sample. youtube.com The addition of salts, such as magnesium sulfate (B86663) and sodium chloride or sodium acetate, induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. accroma.comiaea.org

In the second step, an aliquot of the acetonitrile supernatant is mixed with a sorbent or a combination of sorbents to remove specific matrix interferences. sigmaaldrich.com Common sorbents include:

Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids. restek.commdpi.com

Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (B73375) and sterols. accroma.comsigmaaldrich.com

C18 (Octadecylsilane): Removes nonpolar interferences such as lipids. accroma.comrestek.com

A modified QuEChERS method has been successfully applied for the analysis of 3,5-dichloroaniline (B42879) (3,5-DCA), another primary metabolite of iprodione, in chives. nih.gov This method utilized acetonitrile for extraction followed by a dSPE cleanup step with a combination of GCB and PSA to effectively remove matrix interference. nih.gov Given the structural similarities, this approach is highly relevant for the analysis of this compound in complex plant-based matrices. The choice of specific QuEChERS salts and dSPE sorbents depends on the matrix and the target analytes. restek.com For instance, buffered methods (AOAC or EN 15662) are often chosen for pH-sensitive pesticides. iaea.org

Table 2: Common Components in QuEChERS Methodologies

| Step | Component | Purpose | Reference |

|---|---|---|---|

| Extraction & Partitioning | Acetonitrile | Extraction of a wide range of pesticides. | accroma.com |

| Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Acetate, Citrate Buffers | Induce phase separation and control pH. | accroma.comiaea.org | |

| Dispersive SPE (Cleanup) | Primary Secondary Amine (PSA) | Removes sugars, fatty acids, organic acids. | restek.com |

| Graphitized Carbon Black (GCB) | Removes pigments (e.g., chlorophyll) and sterols. | accroma.com | |

| C18 | Removes nonpolar interferences (e.g., lipids). | restek.com |

Ultrasound-Assisted Extraction (UAE) is an efficient and environmentally friendly technique that uses acoustic cavitation to enhance the extraction process. nih.gov The method involves subjecting a sample immersed in a solvent to high-frequency sound waves (typically 20-100 kHz), which create, grow, and implode microscopic bubbles. nih.govmdpi.com This process generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the analyte from the sample matrix into the solvent. nih.gov

The main advantages of UAE include reduced extraction time, lower solvent consumption, and improved extraction yields compared to conventional methods. mdpi.comresearchgate.net Key parameters that influence UAE efficiency are temperature, solvent type, solid-to-solvent ratio, ultrasonic power, and extraction time. researchgate.net Water, ethanol, and methanol are common solvents used in UAE for extracting bioactive compounds from plant materials. mdpi.com Given its effectiveness in disrupting plant cells, UAE is a promising technique for extracting this compound from soil and plant tissues. researchgate.net

Among other emerging techniques, magnetic solid-phase extraction (MSPE) offers a novel approach. This method uses magnetic nanoparticles coated with a suitable sorbent. researchgate.net After extraction, the sorbent-analyte complex is easily separated from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. mdpi.com

Matrix Solid-Phase Dispersion (MSPD) is a unique sample preparation process that combines sample homogenization, disruption, and extraction into a single step. nih.gov It is particularly effective for solid, semi-solid, and viscous environmental and biological samples. nih.govagriculturejournals.cz The MSPD procedure involves blending the sample directly with a solid support sorbent (commonly silica-based, like C18) in a mortar with a pestle. mdpi.com This mechanical blending disrupts the sample architecture and disperses it over the surface of the sorbent, creating a semi-dry, homogenous mixture that acts as a chromatographic column packing material. agriculturejournals.czmdpi.com

This material is then transferred to a column, and analytes can be selectively eluted by passing different solvents through it. nih.gov MSPD is advantageous because it requires small amounts of sample and solvent, is rapid, and can be tailored to isolate a wide range of compounds. mdpi.commdpi.com The technique has been successfully used for the extraction of various pesticide residues from complex food matrices like vegetables, followed by HPLC analysis. agriculturejournals.cznih.gov This demonstrates its high potential for the challenging task of extracting this compound from soil, sediment, or biological tissues. nih.gov

Chromatographic Separation Techniques for Trace Analysis

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating components in a mixture. researchgate.net For the analysis of this compound and related compounds, reversed-phase HPLC (RP-HPLC) is most commonly employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., a C8 or C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. rsc.orgresearchgate.net

An analytical method developed for iprodione and its metabolites in groundwater specifies the use of an LC-MS/MS (Liquid Chromatography coupled with tandem Mass Spectrometry) system with a C8 column. epa.gov MS/MS detection provides excellent sensitivity and selectivity, allowing for the unambiguous identification and quantification of target analytes at very low concentrations, which is essential for environmental monitoring. nih.gov

In other applications, such as the analysis of iprodione in wine, HPLC coupled with an ultraviolet (UV) or diode-array detector (DAD) has been used. rsc.org Detection was performed at 220 nm, which corresponds to an adsorption maximum for the parent compound. rsc.org While less selective than MS/MS, UV/DAD detection can be suitable for less complex matrices or when reference standards are available for confirmation. mdpi.com

Table 3: Examples of HPLC Conditions for Iprodione and Metabolite Analysis

| Parameter | Method 1 (Groundwater) epa.gov | Method 2 (Wine) rsc.org | Method 3 (Chives) nih.gov |

|---|---|---|---|

| Analyte(s) | Iprodione & Metabolites | Iprodione | 3,5-Dichloroaniline (Metabolite) |

| Column | C8 | Not specified | Not specified |

| Mobile Phase | pH 3 Formic Acid in H₂O:CH₃CN (90:10) | Not specified | Not specified |

| Flow Rate | Not specified | 1.0 mL/min | Not specified |

| Detection | Tandem Mass Spectrometry (MS/MS) | UV (220 nm) | Tandem Mass Spectrometry (MS/MS) |

Capillary Electrophoresis (CE) for Specialized Separations

Capillary electrophoresis offers a powerful alternative to traditional chromatographic methods, providing high separation efficiency, short analysis times, and minimal solvent consumption. For specialized separations of this compound, particularly in complex biological or environmental samples, CE techniques like Micellar Electrokinetic Chromatography (MEKC) have shown significant promise.

In MEKC, surfactants are added to the buffer solution above their critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This technique is particularly advantageous for analyzing a range of fungicide metabolites with varying polarities simultaneously. The separation can be optimized by adjusting parameters such as buffer pH, surfactant type and concentration, and the addition of organic modifiers.

While specific applications of CE for the routine analysis of this compound are not as widespread as GC and LC methods, its potential for high-throughput screening and analysis of challenging matrices makes it a valuable tool in research settings.

Spectrometric Detection and Quantification Techniques

Spectrometric techniques, especially when coupled with chromatographic separation, provide the high degree of selectivity and sensitivity required for the unambiguous identification and quantification of this compound at trace levels.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Confirmatory Analysis

Mass spectrometry is an indispensable tool for the confirmatory analysis of this compound. When coupled with gas or liquid chromatography, it provides molecular weight and structural information, leading to highly confident identification. Single quadrupole mass spectrometers can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Tandem mass spectrometry (MS/MS) offers an even higher level of confirmation and is the gold standard for trace-level quantification in complex matrices. In MS/MS, a precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, leading to very low limits of detection and quantification.

Coupling of Liquid Chromatography and Gas Chromatography with MS/MS for Ultra-Trace Detection

For the ultra-trace detection of this compound in challenging environmental and food matrices, the coupling of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) is the preferred approach.

LC-MS/MS: This technique has become the workhorse of modern residue analysis laboratories. It is particularly well-suited for the analysis of polar and thermally labile compounds that are not amenable to GC without derivatization. Reversed-phase LC with electrospray ionization (ESI) is commonly used for the analysis of this compound. The selection of appropriate precursor and product ions in MRM mode allows for highly selective and sensitive quantification, often reaching sub-parts-per-billion levels.

GC-MS/MS: For compounds that are amenable to gas chromatography, GC-MS/MS provides excellent sensitivity and selectivity. It is a powerful tool for the analysis of this compound in complex matrices, offering the advantage of high chromatographic resolution. The use of MS/MS detection minimizes the impact of co-eluting matrix components, which can be a challenge in single-detector GC analysis.

| Technique | Typical Limit of Quantification (LOQ) | Key Advantages |

| LC-MS/MS | 0.01 - 1 µg/kg | High throughput, suitable for polar and thermally labile compounds, excellent sensitivity and selectivity. |

| GC-MS/MS | 0.1 - 5 µg/kg | High chromatographic resolution, robust for routine analysis, excellent for volatile and semi-volatile compounds. |

Advanced Detection Modalities and Their Applicability

Beyond conventional detectors, advanced detection modalities are being explored to further enhance the analytical capabilities for this compound research. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements. This allows for the determination of the elemental composition of this compound and its metabolites, aiding in their identification and structural elucidation, particularly in non-targeted screening approaches.

Method Validation, Quality Control, and Development of Research Reference Standards

The reliability of any analytical data for this compound hinges on rigorous method validation and the implementation of robust quality control procedures. Method validation demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the instrumental response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Quality control (QC) procedures are essential for ensuring the ongoing performance of a validated method. This includes the regular analysis of procedural blanks, fortified samples (spikes), and certified reference materials (CRMs) to monitor for contamination, accuracy, and precision. Participation in proficiency testing schemes is also a critical component of a laboratory's quality assurance program.

The availability of high-purity research reference standards for this compound is fundamental for accurate calibration and quantification. The synthesis and certification of these standards require careful characterization of their identity and purity using a combination of analytical techniques, including NMR, mass spectrometry, and chromatographic methods.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Recovery) | 70-120% |

| Precision (RSD) | ≤ 20% |

| Specificity | No significant interference at the retention time of the analyte |

Ecotoxicological Impact Mechanisms of Desisopropyliprodione

Cellular and Subcellular Mechanistic Studies of Iprodione (B1672158)

The toxicity of the fungicide Iprodione has been investigated across various model organisms, revealing its impact on fundamental cellular processes. Studies have demonstrated that Iprodione can impair cellular health and function through multiple interconnected mechanisms.

Effects on Cellular Viability, Proliferation, and Migration in Model Organisms

Research has shown that Iprodione exposure can lead to a significant reduction in cell viability, proliferation, and migration in various cell types. For instance, studies on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells, which are crucial for embryo implantation, have demonstrated that Iprodione suppresses these vital cellular functions. nih.gov This inhibition of cell growth and movement suggests that Iprodione can interfere with key physiological processes such as development and tissue repair.

A study on the human larynx epidermoid carcinoma cell line (HEp-2) also reported a dose-dependent decrease in cell viability upon exposure to Iprodione. nih.gov These findings highlight the cytotoxic potential of Iprodione and its ability to disrupt normal cellular activities.

Table 1: Effects of Iprodione on Cellular Viability and Proliferation

| Cell Line/Organism | Effect | Reference |

| Porcine trophectoderm (pTr) cells | Suppressed cell viability, proliferation, and migration | nih.gov |

| Porcine uterine luminal epithelial (pLE) cells | Suppressed cell viability, proliferation, and migration | nih.gov |

| Human larynx epidermoid carcinoma (HEp-2) cells | Decreased cell viability | nih.gov |

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key mechanism underlying Iprodione's toxicity is the induction of oxidative stress. Exposure to Iprodione has been shown to cause an excessive generation of reactive oxygen species (ROS) in cells. nih.gov ROS are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA.

In porcine trophectoderm and luminal epithelial cells, Iprodione treatment led to a significant increase in ROS levels. nih.govresearchgate.net Similarly, in HEp-2 cells, Iprodione exposure resulted in redox imbalance, affecting the intracellular content of glutathione (B108866) (GSH), a major antioxidant, and the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. nih.gov This disruption of the cellular antioxidant defense system exacerbates the damaging effects of ROS. The upregulation of catalase, an enzyme that breaks down hydrogen peroxide, has also been observed in bacteria exposed to Iprodione, indicating a response to oxidative stress. mdpi.com

Mitochondrial Dysfunction and Bioenergetic Perturbations

Mitochondria, the powerhouses of the cell, are primary targets of Iprodione-induced toxicity. The fungicide has been found to cause significant mitochondrial dysfunction. nih.gov This includes disruption of the mitochondrial membrane potential and an increase in mitochondrial calcium levels. nih.govresearchgate.net

The excessive production of ROS induced by Iprodione is closely linked to this mitochondrial damage. nih.gov Mitochondrial dysfunction not only impairs energy production but can also trigger downstream signaling pathways leading to cell death.

Mechanisms of DNA Damage and Apoptotic Pathway Induction

Iprodione exposure has been linked to DNA damage and the induction of apoptosis, or programmed cell death. The oxidative stress and ROS generation caused by Iprodione can directly damage DNA. nih.gov

Studies have shown that Iprodione treatment leads to DNA damage in porcine trophectoderm and luminal epithelial cells, ultimately triggering apoptosis. nih.govresearchgate.net In HEp-2 cells, Iprodione was found to have aneugenic effects, causing an increase in micronuclei, which is a marker of chromosomal damage. nih.gov The apoptotic process induced by Iprodione involves the activation of key signaling pathways that regulate cell death. nih.gov

Molecular Signaling Pathway Modulation (e.g., PI3K/AKT, MAPK pathways) by Iprodione

Iprodione-induced cellular stress and apoptosis are mediated by the alteration of crucial intracellular signaling pathways, including the PI3K/AKT and MAPK pathways. nih.gov These pathways play a central role in regulating cell survival, proliferation, and death.

Research on porcine cells has revealed that Iprodione treatment leads to stress-induced cell death through the modulation of both the PI3K/AKT and MAPK signaling cascades. nih.govresearchgate.net The disruption of these pathways is a critical step in the sequence of events leading from Iprodione exposure to the observed cytotoxic effects. The PI3K/AKT pathway is known to be a key regulator of cell survival, and its inhibition can promote apoptosis. nih.govcellsignal.com The MAPK pathway is involved in cellular responses to stress, and its dysregulation can also lead to cell death. nih.govcellsignal.com

Development of Mechanistic Models for Environmental Impact Prediction

While specific mechanistic models for predicting the environmental impact of Desisopropyliprodione are not available, the data on Iprodione's cellular and molecular effects provide a foundation for developing such models. Understanding the precise mechanisms of toxicity, such as the induction of oxidative stress, mitochondrial dysfunction, and the specific signaling pathways affected, is crucial for building predictive ecotoxicological models.

These models can help in assessing the risk of Iprodione and potentially its metabolites to non-target organisms in the environment. For instance, the toxicity of Iprodione and its metabolite 3,5-dichloroaniline (B42879) has been shown to affect soil microorganisms, with the metabolite exhibiting greater toxicity in some cases. nih.gov This highlights the importance of considering metabolites in environmental risk assessments. Further research is needed to develop robust mechanistic models that can accurately predict the ecological consequences of exposure to these compounds.

Research Gaps and Future Directions in Desisopropyliprodione Studies

Elucidation of Undiscovered Metabolic and Degradation Pathways

The transformation of iprodione (B1672158) in the environment is known to occur through both biological and chemical pathways. nih.gov Microbial degradation has been identified as the primary mechanism for the dissipation of iprodione, with several bacterial strains, including species of Arthrobacter, Pseudomonas, Achromobacter, and Microbacterium, capable of breaking down the parent compound. nih.govoup.comfrontiersin.orgcdnsciencepub.com The metabolic process for iprodione often involves transformation into intermediates such as N-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine and (3,5-dichlorophenylurea) acetic acid, eventually leading to 3,5-dichloroaniline (B42879). nih.govfrontiersin.orgcdnsciencepub.com

Desisopropyliprodione is formed via the metabolic removal of an isopropyl group from iprodione. smolecule.com However, its own subsequent metabolic and degradation pathways are not well understood. It is known to be a minor metabolite when iprodione is applied to crops and can further degrade into compounds like 3,5-dichlorophenylurea. smolecule.com

A significant research gap lies in the detailed mapping of these subsequent pathways. Future studies should focus on:

Identifying the full spectrum of secondary metabolites of this compound under various environmental conditions (e.g., aerobic, anaerobic, different soil types).

Isolating and characterizing specific microorganisms that are capable of degrading this compound, building on the knowledge of iprodione-degrading bacteria. cdnsciencepub.com

Investigating the enzymatic reactions and genetic pathways responsible for its breakdown, including identifying the genes analogous to the ipaH gene found in some iprodione-degrading bacteria. frontiersin.org

| Known Iprodione Degrading Bacteria | Potential for this compound Degradation Study |

| Arthrobacter sp. nih.govnih.govcdnsciencepub.com | High - Known to initiate iprodione degradation. |

| Pseudomonas sp. oup.com | High - Involved in various stages of iprodione breakdown. |

| Achromobacter sp. nih.gov | Medium - Part of a consortium that degrades iprodione. |

| Azospirillum sp. frontiersin.org | Medium - Capable of using iprodione as a carbon source. |

| Microbacterium sp. cdnsciencepub.com | High - Capable of mineralizing iprodione. |

Development of Holistic Environmental Monitoring and Comprehensive Risk Assessment Methodologies

Effective environmental monitoring and risk assessment are predicated on understanding a contaminant's presence, fate, and effects. nih.govbiomerieux.com this compound is primarily used as a marker to monitor iprodione residues in environmental samples. smolecule.com However, this approach may not fully capture the risks associated with the metabolite itself, which could have different toxicity and mobility characteristics than the parent compound.

There is a pressing need to develop holistic monitoring programs that specifically target this compound in various environmental compartments, including soil, surface water, groundwater, and biota. emcr-journal.org Current risk assessment frameworks for fungicides often rely on limited data sets and may not adequately consider metabolites. bath.ac.ukacs.org Future research should aim to:

Establish baseline concentrations of this compound in diverse agricultural and aquatic environments.

Develop and validate risk quotient (RQ) methods specifically for this compound to assess its potential risk to non-target organisms. bath.ac.uk

Incorporate metabolite-specific data into species sensitivity distributions (SSDs) to better protect vulnerable aquatic and soil ecosystems. acs.org

Conduct comprehensive ecotoxicological studies to determine the acute and chronic effects of this compound on a range of representative organisms (e.g., algae, invertebrates, fish, soil fauna).

A holistic approach, integrating chemical monitoring with biological and ecological assessments, is essential for a comprehensive understanding of the environmental risks posed by this compound. researchgate.net

Exploration of Novel Bioremediation and Phytoremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants and represents a promising strategy for cleaning up pesticide-contaminated sites. cdnsciencepub.com Numerous bacterial strains have demonstrated the ability to degrade the parent fungicide, iprodione. frontiersin.orgcdnsciencepub.com These known iprodione-degrading microbes are logical starting points for developing bioremediation techniques for its metabolites.

Future research in this area should concentrate on:

Screening known iprodione-degrading microorganisms for their efficacy in degrading this compound.

Isolating novel microbial strains or consortia from contaminated soils that show high degradation efficiency for this compound.

Optimizing conditions (e.g., pH, temperature, nutrient availability) to enhance the bioremediation process in both laboratory and field settings.

Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another underexplored avenue. Studies on the potential for plant root uptake and subsequent translocation or degradation of chemicals are crucial. fera.co.uk Research should explore:

The capacity of various plant species , particularly those used in crop rotation or as cover crops in agricultural settings, to take up and metabolize this compound from the soil.

The metabolic pathways of this compound within plant tissues to identify potential phytotransformation products.

Advancements in Analytical Techniques for Ultra-Trace Detection and Metabolite Profiling

The ability to detect and quantify pesticides and their metabolites at very low concentrations is fundamental to exposure assessment and environmental monitoring. mdpi.comekb.eg While this compound can be detected, there is a continuous need for more sensitive and robust analytical methods.

Advancements in analytical chemistry, particularly in chromatography and mass spectrometry, offer powerful tools for this purpose. ulpgc.esinfinitiaresearch.com Future efforts should focus on:

Developing and validating ultra-trace analytical methods , such as those combining QuEChERS sample preparation with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), specifically for this compound in complex matrices like soil, water, and food products. mdpi.comulpgc.es

Utilizing high-resolution mass spectrometry (HRMS) , such as Orbitrap-MS, for non-targeted screening and metabolite profiling. researchgate.net This would enable the discovery of previously unknown degradation products of this compound.

Creating certified reference materials for this compound and its key metabolites to ensure the accuracy and comparability of data across different laboratories.

The table below summarizes some advanced analytical techniques and their potential application to this compound research.

| Analytical Technique | Application in this compound Research |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification and quantification of volatile derivatives of this compound and its metabolites. ekb.eg |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Highly sensitive and selective quantification of this compound in complex environmental and biological samples. mdpi.comulpgc.es |

| UHPLC-Orbitrap-MS (Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry) | Untargeted screening for novel metabolites and comprehensive profiling of degradation pathways. researchgate.net |

| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Not directly applicable for the organic molecule, but useful for analyzing environmental samples for heavy metal co-contaminants. lucideon.com |

Integrated Modeling Approaches for Environmental Fate and Mechanistic Effects

Mathematical models are indispensable tools for predicting the environmental behavior of chemicals and assessing their potential risks. researchgate.netrsc.org Environmental fate models, such as fugacity-based models and the Pesticide Root Zone Model (PRZM), can simulate the transport and distribution of pesticides in the environment. nih.govresearchgate.netepa.gov Mechanistic effect models (MEMs) aim to link the molecular or cellular effects of a chemical to adverse outcomes at the organism and population levels. nih.gov

For this compound, a significant research gap exists in the development and application of such integrated models. Future work should involve:

Determining key physicochemical properties of this compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) that are essential inputs for fate models.

Parameterizing environmental fate models to predict the persistence and long-range transport potential of this compound. ncsu.edu

Developing mechanistic effect models that describe its specific mode of action, which is currently not fully understood but is presumed to be similar to iprodione's disruption of fungal cell metabolism. smolecule.comnih.gov

Integrating fate and effects models to create a probabilistic risk assessment framework. This would allow for predictions of environmental concentrations alongside the probability of adverse ecological effects, providing a more robust basis for regulatory decision-making. epa.gov

By combining these advanced modeling approaches, a more predictive and holistic understanding of the environmental risks associated with this compound can be achieved, moving beyond simple monitoring to proactive environmental management. nih.govnih.gov

Methodological Considerations in Academic Research on Desisopropyliprodione

Principles of Research Synthesis and Meta-Analysis for Environmental Chemical Data

The core principles for conducting a meta-analysis on Desisopropyliprodione data include:

Clear Study Identification and Selection: A systematic literature search must be conducted to identify all relevant studies investigating this compound. Inclusion and exclusion criteria must be explicitly defined to prevent selection bias. For instance, studies might be selected based on the environmental matrix (soil, water, sediment), analytical method used, and geographical location.

Data Extraction: Key data points must be systematically extracted from each selected study. This includes sample size, mean concentration of this compound, standard deviation, analytical detection limits, and specific characteristics of the study site (e.g., soil type, pH, organic matter content).

Examination of Heterogeneity: Environmental data is often highly variable due to differing conditions between studies. Statistical methods are used to assess this heterogeneity. A meta-analysis can be particularly useful for formally investigating the sources of this variability, such as how soil properties influence the degradation rate of this compound. nih.gov

Appropriate Statistical Analysis: If studies are sufficiently similar, a quantitative synthesis can be performed to calculate a combined effect size or a pooled estimate of concentration. This provides a more precise estimate than any single study alone. However, if there is substantial confounding or bias that cannot be adjusted for, a meta-analysis may not be appropriate. nih.gov

Table 1: Illustrative Data Extraction for a Meta-Analysis of this compound in Agricultural Soil

| Study ID | Location | Soil Type | Mean Concentration (µg/kg) | Standard Deviation (µg/kg) | Sample Size (n) | Notes |

| Smith et al. (2021) | California, USA | Sandy Loam | 15.2 | 3.1 | 50 | Post-iprodione application |

| Chen et al. (2022) | Zhejiang, China | Clay | 22.5 | 5.8 | 75 | Vineyard soil |

| Müller et al. (2023) | Bavaria, Germany | Silt Loam | 11.8 | 2.5 | 40 | 60 days post-application |

Quality Standards and Reporting Guidelines for Studies on Contaminant Fate and Effects

To ensure that research on this compound is transparent, reproducible, and can be integrated into larger analyses, adherence to established quality standards and reporting guidelines is essential. The fate and transport of a contaminant describes how its nature might change and where it moves through the environment. cdc.gov Guidelines from scientific publishers and organizations emphasize the need for comprehensive methodological detail. acs.orgrsc.orgacs.org

Key quality standards for studies on the environmental fate of this compound include:

Detailed Experimental Procedures: Authors must provide sufficient detail for the work to be reproduced. This includes precise descriptions of sampling locations, collection methods, sample preservation, and the analytical instrumentation used (e.g., make and model of LC-MS/MS). rsc.org

Compound Characterization: Full evidence for the identity and purity of analytical standards, including this compound, must be provided. rsc.org

Data Transparency: Raw data or summarized data required to understand and verify the research should be made available, often as supplementary information or in a public repository. This aligns with FAIR (Findable, Accessible, Interoperable, and Reusable) data principles. acs.org

Analysis of Uncertainty: Results should be accompanied by an analysis of experimental uncertainty, and figures should include error bars where appropriate to convey the precision of the measurements. rsc.org

Table 2: Checklist of Recommended Reporting Items for a this compound Fate Study

| Section | Reporting Item | Example Detail for this compound |

| Methods | Sampling Protocol | Description of soil core collection depth, compositing strategy, and storage conditions (-20°C). |

| Analytical Method | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, including column type, mobile phase gradient, and specific mass transitions monitored for quantification. | |

| Quality Control | Use of procedural blanks, matrix spikes, and replicate samples to assess contamination, recovery, and precision. | |

| Data | Chemical Properties | Reporting of key properties like water solubility and octanol-water partition coefficient (Kow) that influence environmental movement. epa.gov |

| Site Characteristics | Detailed description of soil pH, organic carbon content, and texture at the study location. | |

| Data Availability | A statement providing a link to a repository containing the raw concentration data. acs.org |

Data Harmonization and Inter-laboratory Comparison Studies

Given that data on this compound may be generated by various laboratories worldwide, ensuring comparability is a significant challenge. Data harmonization and inter-laboratory comparison studies are two key mechanisms to address this.

Data harmonization is the process of unifying the representation of disparate data from different sources. mdpi.com Different studies may use varied coding schemes, units, or data structures, which can hinder direct comparison or meta-analysis. nih.gov The process involves creating a common data dictionary and transforming variables from original studies into a standardized format. For example, one lab might report soil depth in centimeters while another uses inches; harmonization would convert all depth data to a single unit.

Inter-laboratory comparison studies (or proficiency tests) are essential for evaluating and validating the performance of different laboratories analyzing this compound. In such a study, a central organizer distributes identical, homogeneous samples (e.g., spiked soil or water) to multiple participating laboratories. dntb.gov.ua Each lab analyzes the sample using its own routine method and reports the results back. This process helps to:

Assess the accuracy and comparability of results among different labs.

Identify potential analytical biases or errors in specific methods. nih.gov

Provide confidence in the quality of data being generated by the scientific community.

Table 3: Illustrative Example of Data Harmonization for this compound Water Contamination Data

| Source (Lab) | Original Variable | Original Value | Harmonized Variable | Harmonized Value |

| Lab A | desisopro_conc_ppb | 0.52 | desisopro_conc_ug_L | 0.52 |

| Lab B | DI_concentration | 610 ng/L | desisopro_conc_ug_L | 0.61 |

| Lab C | Detection_Status | "Not Detected" | desisopro_conc_ug_L | <0.1 (based on reported LOD) |

| Lab C | Limit_of_Detection | 0.1 ppb | LOD_ug_L | 0.1 |

Development of Standardized Reference Materials for Environmental Research